2-(2-methoxyphenoxy)-N-[[1-[2-(2-oxopyrrolidin-1-yl)acetyl]piperidin-3-yl]methyl]acetamide
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Overview
Description
2-(2-methoxyphenoxy)-N-[[1-[2-(2-oxopyrrolidin-1-yl)acetyl]piperidin-3-yl]methyl]acetamide is a complex organic compound with a unique structure that includes a methoxyphenoxy group, a pyrrolidinone ring, and a piperidine moiety
Preparation Methods
The synthesis of 2-(2-methoxyphenoxy)-N-[[1-[2-(2-oxopyrrolidin-1-yl)acetyl]piperidin-3-yl]methyl]acetamide typically involves multiple stepsCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Scientific Research Applications
2-(2-methoxyphenoxy)-N-[[1-[2-(2-oxopyrrolidin-1-yl)acetyl]piperidin-3-yl]methyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-[[1-[2-(2-oxopyrrolidin-1-yl)acetyl]piperidin-3-yl]methyl]acetamide involves its interaction with specific molecular targets. The methoxyphenoxy group can interact with hydrophobic pockets in proteins, while the pyrrolidinone and piperidine groups can form hydrogen bonds and electrostatic interactions with amino acid residues. These interactions can modulate the activity of the target proteins and influence various biological pathways .
Comparison with Similar Compounds
Similar compounds include:
2-methoxyphenyl isocyanate: Used as a reagent for amine protection and deprotection.
Oxirane, 2-[(2-methoxyphenoxy)methyl]-2-methyl-: Another compound with a methoxyphenoxy group, used in different chemical reactions.
2-(2-methoxyphenoxy)-N-[[1-[2-(2-oxopyrrolidin-1-yl)acetyl]piperidin-3-yl]methyl]acetamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[[1-[2-(2-oxopyrrolidin-1-yl)acetyl]piperidin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O5/c1-28-17-7-2-3-8-18(17)29-15-19(25)22-12-16-6-4-10-23(13-16)21(27)14-24-11-5-9-20(24)26/h2-3,7-8,16H,4-6,9-15H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDCXDWXTMMYNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC2CCCN(C2)C(=O)CN3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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